molecular formula C12H14N2O B293272 1,3,6,7-tetramethyl-2(1H)-quinoxalinone

1,3,6,7-tetramethyl-2(1H)-quinoxalinone

Cat. No. B293272
M. Wt: 202.25 g/mol
InChI Key: IVURBRPZGWNNLH-UHFFFAOYSA-N
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Patent
US04262123

Procedure details

A mixture of 3,6,7-trimethyl-2(1H)-quinoxalinone (5.0 g., 0.027 mol.), methyl iodide (15 ml.), sodium carbonate (5.0 g., 0.047 mol.) and dimethylformamide (75 ml.) was stirred at room temperature for eighteen hours, then heated at 75°-80° C. for three hours. Removal of the dimethylformamide under reduced pressure and dilution with water gave a brown solid. Crystallization from acetone (Darco) gave light tan needles. (2.85 g., m.p. 164°-166°, 53%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:14])[NH:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=2.CI.[C:17](=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH3:17][N:4]1[C:5]2[C:10](=[CH:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=2)[N:11]=[C:2]([CH3:1])[C:3]1=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(NC2=CC(=C(C=C2N1)C)C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
CI
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for eighteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 75°-80° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Removal of the dimethylformamide under reduced pressure and dilution with water
CUSTOM
Type
CUSTOM
Details
gave a brown solid
CUSTOM
Type
CUSTOM
Details
Crystallization from acetone (Darco)
CUSTOM
Type
CUSTOM
Details
gave light tan needles

Outcomes

Product
Name
Type
Smiles
CN1C(C(=NC2=CC(=C(C=C12)C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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